molecular formula C12H11NO3S B14578258 N-(2-Methoxy-4-oxo-4H-1-benzothiopyran-3-yl)acetamide CAS No. 61424-09-7

N-(2-Methoxy-4-oxo-4H-1-benzothiopyran-3-yl)acetamide

Cat. No.: B14578258
CAS No.: 61424-09-7
M. Wt: 249.29 g/mol
InChI Key: ZEDNWWRPZRBELH-UHFFFAOYSA-N
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Description

3-acetylamino-2-methoxy-thiochromen-4-one is a heterocyclic compound that belongs to the thiochromone family. Thiochromones are sulfur analogs of chromones, where the oxygen atom in the chromone structure is replaced by a sulfur atom. This substitution significantly alters the chemical and biological properties of the compound. Thiochromones are known for their diverse biological activities and have found applications in various fields, including medicinal chemistry and organic synthesis .

Properties

CAS No.

61424-09-7

Molecular Formula

C12H11NO3S

Molecular Weight

249.29 g/mol

IUPAC Name

N-(2-methoxy-4-oxothiochromen-3-yl)acetamide

InChI

InChI=1S/C12H11NO3S/c1-7(14)13-10-11(15)8-5-3-4-6-9(8)17-12(10)16-2/h3-6H,1-2H3,(H,13,14)

InChI Key

ZEDNWWRPZRBELH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(SC2=CC=CC=C2C1=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-acetylamino-2-methoxy-thiochromen-4-one typically involves the condensation of β-keto esters with thiophenols in the presence of polyphosphoric acid, followed by cyclization of the resulting acrylates . Another method involves the domino reactions of 1-(2-alkoxyaryl)-3-alkylprop-2-yn-1-ones with sodium sulfide nonahydrate, which undergo sequential addition and cyclization via cleavage of aromatic C–O bonds .

Industrial Production Methods

Industrial production methods for thiochromones, including 3-acetylamino-2-methoxy-thiochromen-4-one, are less documented compared to laboratory-scale syntheses. the general approach involves optimizing the reaction conditions for large-scale production, such as using continuous flow reactors to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3-acetylamino-2-methoxy-thiochromen-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon or the methoxy group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiochromones depending on the nucleophile used.

Scientific Research Applications

3-acetylamino-2-methoxy-thiochromen-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-acetylamino-2-methoxy-thiochromen-4-one involves its interaction with various molecular targets. The sulfur atom in the thiochromone ring can form strong interactions with metal ions, making it a potential ligand for metal-catalyzed reactions. Additionally, the compound’s ability to undergo nucleophilic substitution reactions allows it to interact with biological macromolecules, potentially inhibiting enzymes or disrupting cellular processes .

Comparison with Similar Compounds

Similar Compounds

    Thiochromone: The parent compound with a sulfur atom replacing the oxygen in chromone.

    3-formylthiochromone: A derivative with a formyl group at the 3-position.

    2-methoxythiochromone: A derivative with a methoxy group at the 2-position.

Uniqueness

3-acetylamino-2-methoxy-thiochromen-4-one is unique due to the presence of both an acetylamino group and a methoxy group, which confer distinct chemical and biological properties. The acetylamino group enhances its potential as a ligand, while the methoxy group increases its solubility and reactivity in various chemical reactions .

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